molecular formula C9H11NO2 B096184 2-Amino-3-hydroxy-1-phenylpropan-1-one CAS No. 16735-23-2

2-Amino-3-hydroxy-1-phenylpropan-1-one

Cat. No.: B096184
CAS No.: 16735-23-2
M. Wt: 165.19 g/mol
InChI Key: XQRAVJOTJAQCIZ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-1-phenylpropan-1-one is a propanone derivative characterized by a phenyl group at the carbonyl position (C1), an amino group at C2, and a hydroxyl group at C3. Its molecular formula is C₉H₁₁NO₂ (molecular weight: 181.19 g/mol). Below, we compare its structure, substituent effects, and molecular properties with analogous compounds documented in authoritative sources.

Properties

CAS No.

16735-23-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-3-hydroxy-1-phenylpropan-1-one

InChI

InChI=1S/C9H11NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2

InChI Key

XQRAVJOTJAQCIZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(CO)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CO)N

Synonyms

2-AMINO-3-HYDROXY-1-PHENYL-1-PROPANONE

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, amino group modifications, or additional heterocyclic moieties.

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride ()
  • Substituents : Chlorine at the phenyl ring’s meta position; hydrochloride salt.
  • Molecular Formula: C₉H₁₁Cl₂NO
  • Molecular Weight : 244.10 g/mol
  • Hydrochloride salt improves aqueous solubility compared to the free base .
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride ()
  • Substituents : Piperidine ring at C1; phenyl at C3.
  • Molecular Formula : C₁₄H₂₁ClN₂O
  • Molecular Weight : 268.78 g/mol
  • Key Features :
    • The piperidine ring introduces steric bulk and basicity, which may enhance binding to biological targets (e.g., receptors or enzymes).
    • The hydrochloride salt improves stability and solubility .
2-(Methylamino)-1-(3-methylphenyl)propan-1-one ()
  • Substituents: Methyl group on the phenyl ring; methylamino group at C2.
  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • The methylamino group reduces hydrogen-bonding capacity compared to primary amines .
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride ()
  • Substituents : Hydroxy-pyrrolidine ring at C1; phenyl at C3.
  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Molecular Weight : 278.76 g/mol
  • Key Features :
    • The pyrrolidine ring with a hydroxyl group adds both rigidity and hydrogen-bonding sites, which could influence stereoselective interactions.
    • Hydrochloride salt enhances pharmacokinetic properties .
2-(Diethylamino)-1-phenylpropan-1-one ()
  • Substituents: Diethylamino group at C2.
  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • Key Features: The bulky diethylamino group reduces polarity, increasing lipid solubility. Tertiary amino groups are less prone to oxidation compared to primary amines .

Data Table: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Amino-3-hydroxy-1-phenylpropan-1-one Amino (C2), hydroxy (C3), phenyl (C1) C₉H₁₁NO₂ 181.19 Hydrogen-bonding groups; aromatic ring N/A
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride Chlorophenyl, HCl salt C₉H₁₁Cl₂NO 244.10 Electrophilic carbonyl; improved solubility
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one HCl Piperidine (C1), phenyl (C3), HCl salt C₁₄H₂₁ClN₂O 268.78 Steric bulk; enhanced target binding
2-(Methylamino)-1-(3-methylphenyl)propan-1-one Methylphenyl, methylamino C₁₁H₁₅NO 177.24 Increased lipophilicity
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-... HCl Hydroxy-pyrrolidine, phenyl, HCl salt C₁₃H₁₉ClN₂O₂ 278.76 Stereoselectivity; hydrogen bonding
2-(Diethylamino)-1-phenylpropan-1-one Diethylamino C₁₂H₁₇NO 191.27 High lipid solubility; tertiary amine

Key Trends and Implications

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., Cl in ) increase carbonyl electrophilicity, favoring nucleophilic addition reactions.
  • Electron-donating groups (e.g., methyl in ) enhance stability and lipophilicity.

Salt Forms and Solubility :

  • Hydrochloride salts (–8) improve aqueous solubility, critical for pharmaceutical formulations.

Hydroxy and amino groups facilitate hydrogen bonding with biological targets, whereas tertiary amines () may reduce metabolic degradation.

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